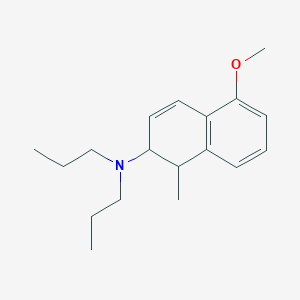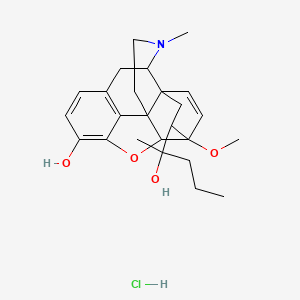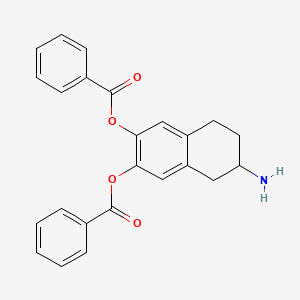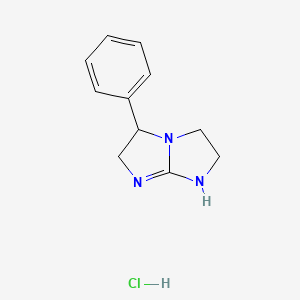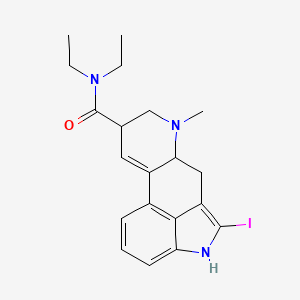
Lsd, iodo
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSD, IODO, also known as 2-iodo-LSD, is a derivative of lysergic acid diethylamide (LSD). This compound is synthesized by introducing an iodine atom at the 2-position of the LSD molecule. The introduction of iodine enhances the compound’s selectivity for serotonin receptors, particularly the 5-HT2 receptors . This modification has made 2-iodo-LSD a valuable tool in pharmacological studies, especially for characterizing and localizing serotonin receptors in the brain.
Preparation Methods
The synthesis of 2-iodo-LSD involves iodination of LSD. One common method includes the use of sodium iodide (NaI) and chloramine-T as the iodinating agents The reaction typically takes place in an aqueous medium, and the product is purified through chromatographic techniques
Chemical Reactions Analysis
2-iodo-LSD undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). The major product formed is an oxidized derivative of 2-iodo-LSD.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions typically yield reduced forms of the compound.
Substitution: The iodine atom in 2-iodo-LSD can be substituted with other halogens or functional groups using appropriate reagents.
Scientific Research Applications
2-iodo-LSD has several scientific research applications:
Chemistry: It is used as a ligand in binding studies to characterize serotonin receptors.
Biology: The compound helps in understanding the role of serotonin receptors in various biological processes.
Industry: Although its industrial applications are limited, 2-iodo-LSD’s role in research can indirectly influence the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
2-iodo-LSD exerts its effects primarily by binding to serotonin receptors, particularly the 5-HT2A and 5-HT2C receptors . This binding leads to the activation of intracellular signaling pathways, including the phospholipase C (PLC) and phospholipase A2 (PLA2) pathways . The activation of these pathways results in altered neurotransmitter release and changes in neuronal activity, which contribute to the compound’s psychoactive effects.
Comparison with Similar Compounds
2-iodo-LSD is similar to other LSD analogues, such as:
1P-LSD: A prodrug of LSD that is metabolized into LSD in the body.
ALD-52:
ETH-LAD: An analogue with an ethyl group at the 6-position, known for its potent psychedelic effects
Compared to these analogues, 2-iodo-LSD is unique due to its enhanced selectivity for serotonin receptors, making it a valuable tool for receptor characterization studies .
Properties
Molecular Formula |
C20H24IN3O |
|---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
N,N-diethyl-5-iodo-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C20H24IN3O/c1-4-24(5-2)20(25)12-9-14-13-7-6-8-16-18(13)15(19(21)22-16)10-17(14)23(3)11-12/h6-9,12,17,22H,4-5,10-11H2,1-3H3 |
InChI Key |
OBCUQRYIGTWROI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1CN(C2CC3=C(NC4=CC=CC(=C34)C2=C1)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1S,2S,6S,10S,11R,13S,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-phenylacetate](/img/structure/B10795351.png)
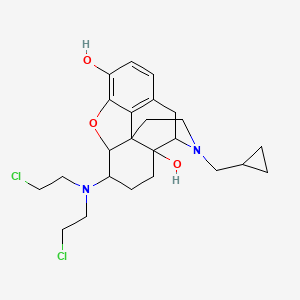
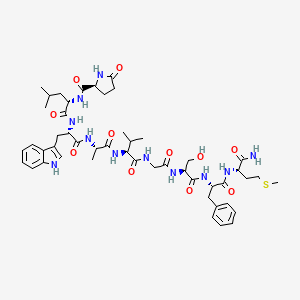
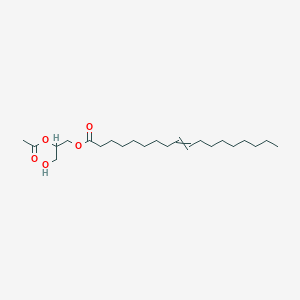

![(4aS,7aR,12bS)-4a,9-dihydroxy-3-methylspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B10795374.png)
![(2S,4aalpha,8abeta)-8beta-[4-(1,1-Dimethylheptyl)-2-hydroxyphenyl]decahydro-6beta-hydroxy-2beta-naphthalenemethanol](/img/structure/B10795387.png)
![cyclo[DL-N(Me)Ala-DL-Tyr-DL-Trp-DL-Lys-DL-Val-DL-Phe]](/img/structure/B10795392.png)

